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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764144

Disclaimer: This document synthesizes publicly available preclinical data on the PAI-1 inhibitor
TM5275. Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life)

for TM5275 are not available in the peer-reviewed literature. The information presented herein
Is intended for research and drug development professionals.

Executive Summary

TM5275 is a potent, orally bioavailable small-molecule inhibitor of Plasminogen Activator
Inhibitor-1 (PAI-1). As a key regulator of the fibrinolytic system, PAI-1 is implicated in the
pathophysiology of various diseases, including thrombosis, fibrosis, and metabolic syndrome.
TM5275 has demonstrated significant therapeutic potential in preclinical models by attenuating
disease progression, primarily through its antifibrotic and antithrombotic activities.[1] This
technical guide provides a comprehensive overview of the available information regarding the
oral pharmacokinetics of TM5275, its mechanism of action, and the experimental
methodologies relevant to its preclinical evaluation. While specific pharmacokinetic values are
not publicly disclosed, this guide offers a framework for understanding its preclinical profile and
the scientific context for its development.

Mechanism of Action and Signaling Pathway

TM5275 exerts its pharmacological effect by directly inhibiting PAI-1, a serine protease inhibitor
that plays a crucial role in regulating tissue remodeling and fibrinolysis. Elevated PAI-1 levels
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are associated with the accumulation of extracellular matrix, a hallmark of fibrosis.

One of the key pathways modulated by PAI-1 is the Transforming Growth Factor-beta (TGF-[3)
signaling cascade. TGF-f3 is a potent profibrotic cytokine that stimulates the production of PAI-
1. PAI-1, in turn, contributes to a positive feedback loop that enhances TGF-[3 activity, leading
to the proliferation of activated hepatic stellate cells (HSCs) and excessive collagen synthesis.

[1]

TM5275 disrupts this pathological cycle. By inhibiting PAI-1, TM5275 has been shown to
suppress the proliferation and profibrogenic activity of HSCs. Studies indicate that TM5275 can
attenuate TGF-pB1-stimulated cellular activities by inhibiting AKT phosphorylation, a key
downstream signaling molecule.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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